molecular formula C14H14N2O4 B13106729 2-(Hydroxymethyl)-4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one CAS No. 832712-36-4

2-(Hydroxymethyl)-4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one

Cat. No.: B13106729
CAS No.: 832712-36-4
M. Wt: 274.27 g/mol
InChI Key: LHFOLYBFAZMXHR-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one is a complex organic compound with a unique structure that combines a pyridazinone core with hydroxymethyl and methoxybenzoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 2-methoxybenzoyl chloride with a suitable pyridazinone derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 2-(Carboxymethyl)-4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one.

    Reduction: 2-(Hydroxymethyl)-4-(2-hydroxybenzyl)-6-methylpyridazin-3(2H)-one.

    Substitution: 2-(Hydroxymethyl)-4-(2-aminobenzoyl)-6-methylpyridazin-3(2H)-one.

Scientific Research Applications

2-(Hydroxymethyl)-4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxybenzoyl group can interact with hydrophobic pockets in proteins, while the hydroxymethyl group can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)-4-(2-chlorobenzoyl)-6-methylpyridazin-3(2H)-one
  • 2-(Hydroxymethyl)-4-(2-fluorobenzoyl)-6-methylpyridazin-3(2H)-one
  • 2-(Hydroxymethyl)-4-(2-nitrobenzoyl)-6-methylpyridazin-3(2H)-one

Uniqueness

Compared to its analogs, 2-(Hydroxymethyl)-4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are desired .

Properties

CAS No.

832712-36-4

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

2-(hydroxymethyl)-4-(2-methoxybenzoyl)-6-methylpyridazin-3-one

InChI

InChI=1S/C14H14N2O4/c1-9-7-11(14(19)16(8-17)15-9)13(18)10-5-3-4-6-12(10)20-2/h3-7,17H,8H2,1-2H3

InChI Key

LHFOLYBFAZMXHR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C(=C1)C(=O)C2=CC=CC=C2OC)CO

Origin of Product

United States

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